
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is a coordination complex that features rhodium at its core, coordinated with two chloride ions and two 1,10-phenanthroline ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride typically involves the reaction of rhodium(III) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer. The general reaction can be represented as follows:
RhCl3+2Phen→cis-Rh(Phen)2Cl2Cl
where Phen represents 1,10-phenanthroline. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
化学反応の分析
Types of Reactions
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or other anions.
Redox Reactions: The rhodium center can participate in oxidation-reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, halide ions, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used to alter the oxidation state of rhodium.
Major Products
Substitution Reactions: Products include aquo complexes or other substituted rhodium complexes.
Redox Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the rhodium complex.
科学的研究の応用
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Studied for its interactions with DNA and potential as a photoactivated chemotherapy agent.
Medicine: Investigated for its anticancer properties, particularly its ability to bind to and cleave DNA upon light activation.
作用機序
The mechanism of action of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride involves its ability to interact with biological molecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and function. Upon light activation, it can generate reactive oxygen species, leading to DNA cleavage and cell death. This photoactivated mechanism is of particular interest in the development of targeted anticancer therapies.
類似化合物との比較
Similar Compounds
- cis-Dichlorobis(1,10-phenanthroline)chromium(III)chloride
- cis-Dichlorobis(1,10-phenanthroline)cobalt(III)chloride
- cis-Dichlorobis(1,10-phenanthroline)iridium(III)chloride
Uniqueness
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is unique due to its specific coordination environment and the properties imparted by the rhodium center. Compared to its chromium, cobalt, and iridium analogs, the rhodium complex exhibits distinct redox behavior and photochemical properties, making it particularly suitable for applications in photoactivated therapies and catalysis.
特性
CAS番号 |
22798-21-6 |
|---|---|
分子式 |
C24H16Cl3N4Rh |
分子量 |
569.7 g/mol |
IUPAC名 |
1,10-phenanthroline;trichlororhodium |
InChI |
InChI=1S/2C12H8N2.3ClH.Rh/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
InChIキー |
OCIADTCKFKZZDU-UHFFFAOYSA-K |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Rh](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


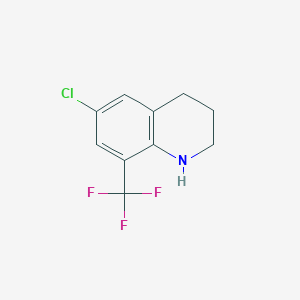

![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
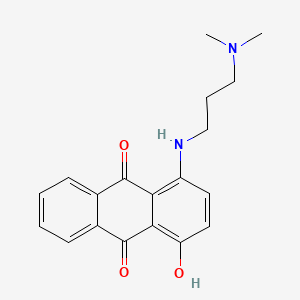
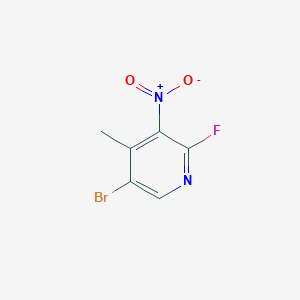
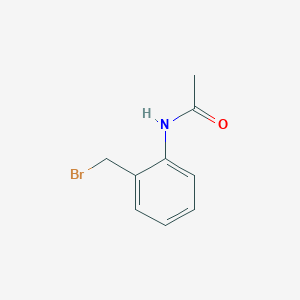
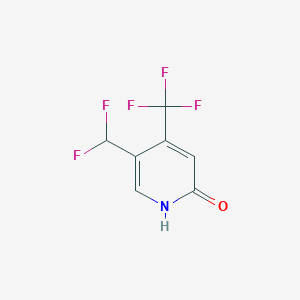
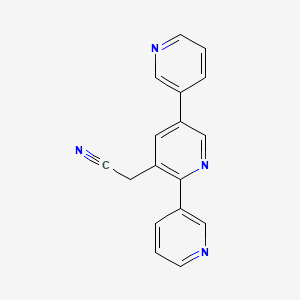
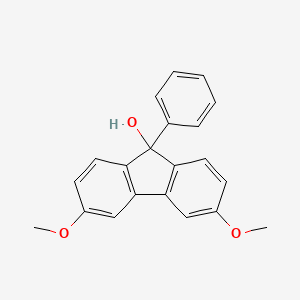
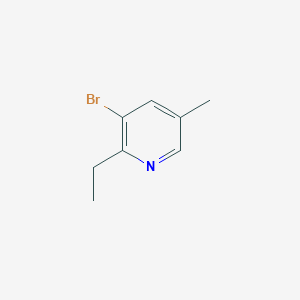
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
